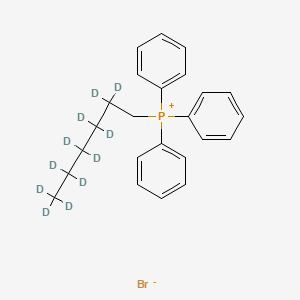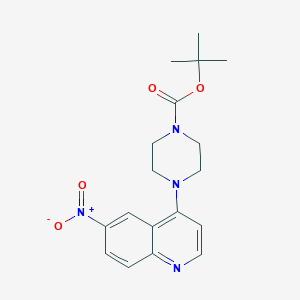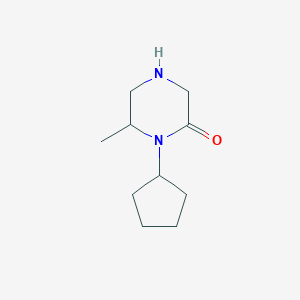![molecular formula C16H20N2O8 B15354747 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoborneol-d3, also known as (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol-d3, is a stable isotope-labeled derivative of isoborneol. It is a bicyclic monoterpenoid alcohol with a molecular formula of C11H17O and a molecular weight of 171.29 g/mol. This compound is commonly used in scientific research as a chemical reagent and in various applications within chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Isoborneol-d3 can be synthesized through several synthetic routes, including the reduction of isoborneol using deuterium-labeled reducing agents. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon (Pd/C), and a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Industrial Production Methods: In an industrial setting, the production of Isoborneol-d3 involves large-scale chemical synthesis using similar methods as those described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: Isoborneol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Isoborneol-d3 can be oxidized to isoborneol using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to isoborneol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Isoborneol-d3 can undergo substitution reactions with various reagents, such as halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is isoborneol.
Reduction: The major product of reduction is isoborneol.
Substitution: The major products of substitution reactions depend on the specific reagents and conditions used.
科学研究应用
Isoborneol-d3 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracing and quantification in various experiments. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of pharmaceutical compounds.
Industry: Applied in the development of flavors, fragrances, and other chemical products.
作用机制
The mechanism by which Isoborneol-d3 exerts its effects depends on the specific application. In metabolic studies, the deuterium label allows for the tracking of the compound's incorporation into biological molecules, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved vary based on the specific biological or chemical context in which Isoborneol-d3 is used.
相似化合物的比较
Borneol
Camphor
Isoborneol
Isoborneol-d3's stable isotope labeling and versatile applications make it a valuable compound in scientific research and various industries. Its unique properties and wide range of uses highlight its importance in advancing our understanding of chemical, biological, and medical processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
分子式 |
C16H20N2O8 |
|---|---|
分子量 |
371.36 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10+,11+,12-,13+,15-/m1/s1/i1D3 |
InChI 键 |
RQZAUCJAFHEEEZ-OOWQQTKYSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
规范 SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















